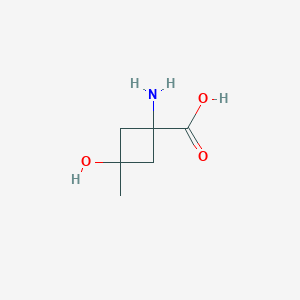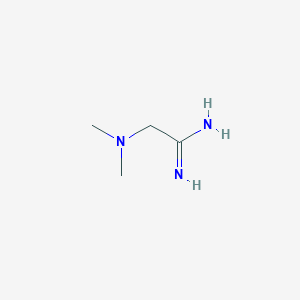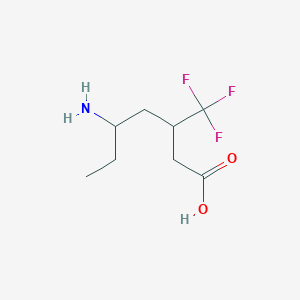![molecular formula C13H19NO3S B15260619 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B15260619.png)
4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione is a complex organic compound that features a thiane ring with a benzylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process. This includes using more efficient catalysts, improving reaction conditions, and employing continuous flow reactors to enhance the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the oxygen functionalities.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine .
Scientific Research Applications
4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group may also play a role in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylamino)-5-methyl-2,6-diphenylpyrido[2,3-d]-pyrimidin-7(8H)-one
- 4-(Benzylamino)-7-quinazolinyl-3-methyl-4-oxobutyric acid
Uniqueness
4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which is less common compared to other heterocyclic compounds. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-[(benzylamino)methyl]-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C13H19NO3S/c15-13(6-8-18(16,17)9-7-13)11-14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
InChI Key |
KVDCIFPCCFANQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CNCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B15260573.png)
![4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B15260574.png)
![4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15260584.png)




